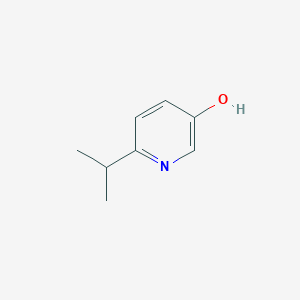

6-Isopropylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-ylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(2)8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTYVWSIHYOBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592721 | |

| Record name | 6-(Propan-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101870-78-4 | |

| Record name | 6-(1-Methylethyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101870-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Propan-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Isopropylpyridin 3 Ol and Analogues

Retrosynthetic Analysis of 6-Isopropylpyridin-3-ol

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. advancechemjournal.comslideshare.netub.eduyoutube.com For this compound, the primary disconnections involve the carbon-carbon bond of the isopropyl group and the carbon-oxygen bond of the hydroxyl group, as well as the disconnection of the pyridine (B92270) ring itself.

A plausible retrosynthetic pathway for this compound (I) is illustrated below. The target molecule can be envisioned as being formed from a 3-hydroxypyridine (B118123) precursor (II) through isopropylation, or from a 6-isopropylpyridine precursor (III) via hydroxylation. Further deconstruction of these intermediates leads to simpler acyclic precursors. For instance, the pyridine ring itself can be conceptually disconnected into fragments that can be assembled through various cyclization reactions. advancechemjournal.com

Retrosynthetic Scheme for this compound

This analysis highlights the key challenges in the synthesis: the regioselective introduction of the isopropyl and hydroxyl groups onto the pyridine ring.

Exploration of Classical and Contemporary Synthetic Routes to Pyridinols

The synthesis of pyridinols can be broadly categorized into two main strategies: building the substituted pyridine ring from acyclic precursors or functionalizing a pre-existing pyridine ring.

Cyclization Reactions for Pyridine Ring Formation

The construction of the pyridine ring from acyclic precursors is a powerful strategy that allows for the introduction of substituents at specific positions from the outset. Several named reactions are well-established for this purpose.

Hantzsch Pyridine Synthesis: This is a classic method involving the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. fiveable.me This method is highly versatile for preparing a wide range of substituted pyridines.

Bohlmann-Rahtz Pyridine Synthesis: This synthesis involves the condensation of an enamine with a propargyl ketone. It is particularly useful for the synthesis of polysubstituted pyridines.

Ring-Closing Metathesis (RCM): Modern synthetic methods, such as ruthenium-catalyzed ring-closing metathesis (RCM), have emerged as powerful tools for constructing cyclic compounds, including pyridines and hydroxypyridines. figshare.comresearchgate.netnih.govscite.ai This approach involves the cyclization of a diene precursor containing a nitrogen atom.

The choice of cyclization strategy depends on the desired substitution pattern of the final pyridinol. For instance, the Hantzsch synthesis allows for variability at the 2, 3, 4, and 6 positions of the pyridine ring based on the choice of starting materials.

Functionalization Strategies for Introduction of Hydroxyl and Isopropyl Groups

Alternatively, a pre-formed pyridine ring can be functionalized to introduce the required hydroxyl and isopropyl groups. The inherent electronic properties of the pyridine ring, being an electron-deficient heterocycle, dictate the regioselectivity of these functionalization reactions. mountainscholar.orgnih.gov

Introduction of the Hydroxyl Group: Direct hydroxylation of pyridine is often challenging. More common methods involve the introduction of a group that can be subsequently converted to a hydroxyl group. This can include:

Nucleophilic Aromatic Substitution (SNAr): A leaving group, such as a halogen, at the 2- or 4-position can be displaced by a hydroxide (B78521) or alkoxide nucleophile.

From Amino Pyridines: A common route involves the diazotization of an aminopyridine followed by hydrolysis of the resulting diazonium salt. For example, 2-amino-3-hydroxypyridines can be synthesized from 3-hydroxypyridines via nitration and subsequent reduction. google.com

Pyridine N-oxides: The use of pyridine N-oxides can facilitate functionalization. For instance, hydroxylation of pyridine N-oxides with water and PyBroP has been reported. researchgate.net

Introduction of the Isopropyl Group: The introduction of alkyl groups like isopropyl onto the pyridine ring can be achieved through several methods:

Friedel-Crafts Alkylation: This method is generally not effective for pyridine due to the deactivation of the ring by the nitrogen atom and the Lewis acid catalyst complexing with the nitrogen.

Organometallic Reagents: Grignard reagents or organolithium reagents can be used to introduce alkyl groups. For example, the reaction of 3-acetylpyridine (B27631) with methyllithium (B1224462) can yield 2-(pyridin-3-yl)propan-2-ol. chemicalbook.com

Radical Alkylation: Radical reactions can be employed to introduce alkyl groups onto the pyridine ring. uv.es

Targeted Synthetic Approaches for this compound

The synthesis of this compound requires precise control over the regiochemistry of the substitution on the pyridine ring.

Strategies for Regioselective Isopropylation of Pyridine Scaffolds

Achieving regioselective isopropylation at the C6 position of a pyridine ring, especially one that is also substituted at the C3 position, can be challenging.

Directed Metalation: The presence of a directing group can guide the metalation of the pyridine ring to a specific position, which can then be quenched with an electrophile to introduce the isopropyl group.

Catalytic C-H Functionalization: Recent advances in transition-metal catalysis have enabled the direct C-H functionalization of pyridines. beilstein-journals.org These methods can offer high regioselectivity that might not be achievable through classical methods. For instance, nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides can provide alkylated pyridines. organic-chemistry.org The regioselectivity of alkylation can be influenced by the structure of alkyllithium clusters, with tetrameric clusters favoring C4-alkylation and dimeric clusters preferring C2-alkylation. acs.org

A hypothetical targeted synthesis could involve the protection of the hydroxyl group of a 3-hydroxypyridine derivative, followed by a directed ortho-metalation at the C2 or C6 position. However, directing a substituent to the C6 position in the presence of a C3 substituent can be complex due to steric and electronic factors.

Approaches for Regioselective Hydroxylation at the 3-Position

Regioselective hydroxylation at the C3 position of a 6-isopropylpyridine scaffold is a significant synthetic hurdle. Unlike the 2- and 4-positions, the 3-position is less activated towards nucleophilic attack.

Electrophilic Substitution: While pyridine is generally unreactive towards electrophilic aromatic substitution, under harsh conditions, substitution can occur, primarily at the 3-position. nih.gov However, direct electrophilic hydroxylation is not a common or high-yielding reaction.

From a Precursor Group: A more reliable approach is to introduce a functional group at the 3-position that can be converted to a hydroxyl group. This could involve:

Borylation/Oxidation: A boronic ester can be introduced at the 3-position via iridium-catalyzed C-H borylation, followed by oxidation to the hydroxyl group.

From an Amino Group: Synthesis of 3-aminopyridine (B143674) derivatives, which can then be converted to 3-hydroxypyridines, is a viable strategy. nih.gov

Ring-Closing Metathesis (RCM): As mentioned earlier, RCM provides a powerful method for the de novo synthesis of substituted 3-hydroxypyridines, allowing for precise placement of the hydroxyl group. figshare.comresearchgate.netnih.govscite.ai

Table of Synthetic Approaches for Pyridinols

| Method | Description | Key Features |

| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, β-ketoester, and ammonia. fiveable.me | Versatile for polysubstituted pyridines. Requires subsequent oxidation. |

| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed cyclization of a nitrogen-containing diene. figshare.comresearchgate.net | Modern and efficient for substituted 3-hydroxypyridines. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group by a nucleophile. | Effective for 2- and 4-hydroxypyridines. |

| Directed C-H Functionalization | Transition-metal catalyzed introduction of functional groups. beilstein-journals.org | High regioselectivity, suitable for late-stage functionalization. |

| Pyridine N-oxide Chemistry | Activation of the pyridine ring for functionalization. researchgate.net | Facilitates hydroxylation and other substitutions. |

Multi-component Reactions in Pyridine Synthesis

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. wikipedia.orgacsgcipr.orgtaylorfrancis.combohrium.com This approach is noted for its high atom economy and simplified reaction procedures compared to linear synthetic strategies. wikipedia.org

One of the most classic and widely recognized MCRs for pyridine synthesis is the Hantzsch pyridine synthesis, first reported in 1881. wikipedia.org The traditional Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine, driven by the stability gained through aromatization. wikipedia.org

Modern iterations of the Hantzsch synthesis and other MCRs focus on improving efficiency and environmental friendliness. acsgcipr.org Research has explored the use of green chemistry principles, such as employing aqueous micelles, ionic liquids as catalysts, and microwave or ultrasonic irradiation to accelerate reaction times and improve yields. wikipedia.org For instance, a synthesis of 1,4-dihydropyridines has been demonstrated in aqueous micelles catalyzed by p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, achieving high product yields. wikipedia.org

While direct synthesis of this compound via a classical Hantzsch approach would require specific and potentially complex starting materials, the principles of MCRs offer a template for its construction. A hypothetical MCR approach could involve the condensation of a β-keto ester, an ammonia source, and an aldehyde containing the isopropyl group.

| MCR Type | Reactants | Key Features | Potential for this compound Synthesis |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-keto ester, Ammonia/Ammonium Acetate | Forms a dihydropyridine intermediate, followed by oxidation. wikipedia.org | Requires an isopropyl-containing aldehyde and a subsequent oxidation step. |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound, Ammonia | Another classical method for substituted pyridone synthesis. acsgcipr.org | Could be adapted with appropriate starting materials to yield a pyridin-3-ol precursor. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | A [3+3] cycloaddition approach. acsgcipr.org | Offers a different disconnection strategy that could incorporate the isopropyl group. |

Modern Catalytic Methods in Pyridinol Synthesis

Modern catalytic methods have revolutionized the synthesis of functionalized pyridines and pyridinols, offering high levels of selectivity and efficiency. researchgate.net These methods often employ transition metal catalysts to facilitate bond formations that are otherwise challenging.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. numberanalytics.comsumitomo-chem.co.jp The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is particularly versatile for synthesizing substituted pyridines. sumitomo-chem.co.jplibretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination of the final product, regenerating the Pd(0) catalyst. libretexts.orgchemrxiv.org

The Suzuki-Miyaura reaction can be strategically employed to introduce an isopropyl group onto a pre-existing pyridin-3-ol core or to construct the substituted pyridine ring. For example, a 6-halopyridin-3-ol derivative could be coupled with an isopropylboronic acid or its ester. The choice of ligands for the palladium catalyst is crucial for achieving high yields, with bulky phosphine (B1218219) ligands often being effective. libretexts.org

A notable development is the use of lithium triisopropyl borates as coupling partners in Suzuki-Miyaura reactions. acs.orgnih.gov These reagents can be more stable than the corresponding boronic acids and can be used in a one-pot lithiation, borylation, and coupling sequence. acs.orgnih.gov This approach could be particularly useful for introducing the isopropyl group at the 6-position of a suitably functionalized pyridine precursor.

| Reactant 1 | Reactant 2 | Catalyst System | Key Advantage |

| 6-Halopyridin-3-ol | Isopropylboronic acid | Pd(PPh₃)₄, Base | Direct introduction of the isopropyl group. mdpi.com |

| 6-Bromopyridin-3-ol | Lithium triisopropyl borate (B1201080) | Pd precatalyst, aqueous base | Utilizes a stable borate precursor. acs.orgnih.gov |

| 3-Hydroxypyridin-6-yl triflate | Isopropylzinc reagent (Negishi coupling) | Pd or Ni catalyst | Alternative to organoboron reagents. |

| 3-Iodo-2-formyl-1-tosylpyrroles | Arylboronic acids | PdCl₂(dppf) | Demonstrates successful coupling on a related heterocyclic system. cdnsciencepub.com |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly desirable synthetic strategy due to its atom and step economy, avoiding the need for pre-functionalized starting materials. researchgate.netbeilstein-journals.orgrsc.org However, the selective functionalization of specific C-H bonds in pyridine is challenging due to the inherent reactivity patterns of the ring, which typically favor functionalization at the C2 and C4 positions. researchgate.netresearchgate.net

To overcome the inherent reactivity challenges, directing groups can be employed to achieve site-specific C-H activation. rsc.orgresearchgate.net A directing group temporarily coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization. rsc.org

For the synthesis of this compound, a directing group could be installed on the pyridine ring to guide a transition metal catalyst to the C-H bond at the 6-position for subsequent isopropylation. For example, a removable directing group at the nitrogen atom or at the C2 position could orient the catalyst for C6-H activation. Recent research has shown that even remote C-H activation at the C3 position of pyridines can be achieved using specialized nickel catalysts with bifunctional ligands. nih.gov This highlights the potential for developing catalytic systems capable of targeting specific C-H bonds with high precision.

An alternative strategy involves the use of a Lewis-acidic boryl ligand attached to an iridium center. nsf.gov The pyridine nitrogen coordinates to the boron, directing the iridium to activate the ortho-C-H bond. nsf.gov This approach has been used for the ortho-regiospecific C-H activation and subsequent arylation of pyridines. nsf.gov

| Strategy | Catalyst/Reagent | Mechanism | Relevance to this compound |

| Covalent Directing Group | Pd(II), Ni(II) | A directing group on the pyridine substrate guides the metal to a specific C-H bond. rsc.orgnih.gov | A directing group could enable selective C-H isopropylation at the 6-position. |

| Non-covalent Interaction | Ir/Lewis Acid Bifunctional Catalyst | Interaction between the pyridine nitrogen and a Lewis acidic ligand controls regioselectivity. snnu.edu.cn | Could potentially be adapted for C6 functionalization. |

| Dearomatization-Rearomatization | Various catalysts | Temporary dearomatization makes the β-position (C3/C5) more nucleophilic for reaction with electrophiles. researchgate.netsnnu.edu.cn | Offers a route to functionalize the C3 position, which could be part of a larger synthetic strategy. |

Photochemical and Visible Light-Mediated Transformations in Pyridine Synthesis

Photochemical methods, particularly those utilizing visible light photoredox catalysis, have gained significant traction as mild and sustainable tools for organic synthesis. numberanalytics.commdpi.comresearchgate.net These reactions often proceed through radical intermediates under gentle conditions, offering unique reactivity and selectivity. researchgate.net

Visible-light-mediated approaches have been successfully applied to the C-H functionalization of pyridine derivatives. mdpi.comresearchgate.net For instance, the Minisci-type reaction, which involves the addition of a radical to a protonated N-heterocycle, can be facilitated by photoredox catalysis to introduce alkyl groups. researchgate.net A visible-light-mediated C-H alkylation of pyridine derivatives has been reported, proceeding through the combination of N-alkoxypyridinium ions with alkanes in the presence of an iridium photocatalyst. researchgate.net

For the synthesis of this compound, a photochemical strategy could involve the generation of an isopropyl radical, which then adds to a suitable pyridin-3-ol precursor. The regioselectivity of such a radical addition would be a critical factor to control. Additionally, photochemical methods have been used for the synthesis of imidazo[1,2-a]pyridines, demonstrating the utility of light-mediated reactions in constructing related heterocyclic systems. mdpi.comrsc.orgresearchgate.net

| Reaction Type | Catalyst/Conditions | Mechanism | Potential Application |

| Visible-Light-Mediated C-H Alkylation | fac-Ir(ppy)₃, blue light | Generation of an alkyl radical from an N-alkoxypyridinium salt and an alkane. researchgate.net | Generation of an isopropyl radical for addition to a pyridin-3-ol derivative. |

| Photoinduced Minisci-type Reaction | Eosin Y, visible light | Radical addition to a protonated N-heterocycle. researchgate.net | Introduction of an isopropyl group at an electronically favored position. |

| Photochemical Cyclizations | Copper(I) chloride, visible light | Oxidative diamination of 2-aminopyridines with terminal alkynes. rsc.org | Demonstrates the power of photochemistry in synthesizing related N-heterocycles. |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of pyridinol and its analogues is crucial for developing environmentally benign and sustainable processes. scienceinschool.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wordpress.comacs.org

Key strategies in the green synthesis of pyridinols include:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. acs.org Research has focused on replacing these with greener alternatives such as water, supercritical fluids, ionic liquids, and bio-based solvents like sabinene. acs.orgiastate.edunih.gov For instance, syntheses of thiazolo[5,4-b]pyridines have been successfully carried out using sabinene, a biomass-derived solvent, under both thermal and microwave activation. nih.gov The choice of a greener solvent is critical and must be evaluated for its entire lifecycle, including its synthesis and disposal. acs.orgiastate.edu A holistic approach is necessary, as a "green" solvent at one stage might lead to downstream processing challenges. skpharmteco.com

Catalysis: Catalytic reactions are preferred over stoichiometric ones as they reduce waste by using small amounts of catalysts that can be recycled and reused. researchgate.net Transition-metal catalysis, nanocatalysis, and organocatalysis are prominent in modern pyridine synthesis. researchgate.netnih.gov For example, copper-catalyzed reactions have been employed for the synthesis of 2-arylpyridines from acetophenones and 1,3-diaminopropane. organic-chemistry.org Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), offer advantages in terms of easy separation and recyclability. numberanalytics.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. scienceinschool.org Multi-step syntheses with low yields at each step contribute to significant waste. scienceinschool.org Therefore, developing synthetic pathways with fewer, more efficient steps is a key goal. scienceinschool.org For example, the synthesis of ibuprofen (B1674241) was improved from a six-step to a three-step process, significantly enhancing its atom economy. scienceinschool.org

Renewable Feedstocks: Utilizing renewable starting materials instead of depleting fossil fuels is a fundamental aspect of green chemistry. scienceinschool.org While not always straightforward for complex heterocyclic compounds, research is ongoing to develop pathways from biomass-derived precursors.

The following table summarizes some green chemistry approaches in pyridine synthesis:

| Green Chemistry Principle | Application in Pyridine Synthesis | Example |

| Safer Solvents and Auxiliaries | Replacement of hazardous solvents with environmentally benign alternatives. acs.orgrsc.org | Use of sabinene, a biomass-derived solvent, for the synthesis of thiazolo[5,4-b]pyridines. nih.gov |

| Catalysis | Use of catalysts to improve reaction efficiency and reduce waste. researchgate.net | Copper-catalyzed synthesis of 2-arylpyridines. organic-chemistry.org |

| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the final product. scienceinschool.org | Development of shorter, more efficient synthetic routes. scienceinschool.org |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biomass. scienceinschool.org | Ongoing research into biomass-derived precursors for heterocyclic synthesis. |

Stereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of enantiomerically pure chiral derivatives of pyridinols is of great importance, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can significantly impact its biological activity. Asymmetric synthesis of pyridines can be challenging due to the aromaticity and symmetry of the pyridine ring. numberanalytics.com

Several strategies have been developed to achieve stereoselectivity:

Chiral Catalysis: This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction. numberanalytics.com Transition metal complexes featuring chiral ligands have been successfully used to catalyze asymmetric reactions that lead to the formation of enantiomerically enriched pyridine derivatives. numberanalytics.com For example, cationic half-sandwich rare-earth catalysts have been shown to be effective for the C-H addition of pyridines to olefins in an atom-economical manner. organic-chemistry.org

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. This method has been applied to the synthesis of various chiral compounds.

Enantioselective Alkylation: Direct enantioselective alkylation of carboxylic acids using chiral lithium amides as traceless auxiliaries represents a powerful strategy for creating stereocenters. escholarship.org This method has been applied to β,γ-unsaturated carboxylic acids, offering a direct route to α-substituted products with high enantioselectivity. escholarship.org

Internal Redox Reaction/Diels-Alder Sequence: A highly stereoselective synthesis of fused heterocycles with multiple stereocenters has been achieved through an internal redox reaction followed by an inverse electron-demand hetero-Diels-Alder (IEDHDA) reaction sequence. rsc.org This method allows for the one-pot construction of complex heterocyclic structures with excellent control over stereoselectivity. rsc.org

The table below highlights different approaches to stereoselective synthesis relevant to pyridinol derivatives:

| Synthetic Strategy | Description | Key Features |

| Chiral Catalysis | Employs chiral catalysts to induce enantioselectivity in the formation of pyridine derivatives. numberanalytics.com | High catalytic efficiency, potential for high enantiomeric excess. numberanalytics.com |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. numberanalytics.com | Well-established method, often provides high diastereoselectivity. numberanalytics.com |

| Enantioselective Alkylation | Direct alkylation of prochiral substrates using chiral reagents. escholarship.org | Can provide direct access to chiral products without the need for protecting groups or auxiliary removal. escholarship.org |

| Tandem Reactions | A sequence of reactions, such as a redox/Diels-Alder reaction, to build complex stereochemistry in one pot. rsc.org | High efficiency, construction of multiple stereocenters in a single operation. rsc.org |

Purification and Characterization Techniques for Novel Pyridinol Compounds

The purification and characterization of newly synthesized pyridinol compounds are essential steps to confirm their identity, purity, and structure. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification Techniques:

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for purifying organic compounds. researchgate.net High-performance liquid chromatography (HPLC), including semi-preparative HPLC, is used for achieving high purity, especially for analytical standards and biologically active compounds. researchgate.net Chiral HPLC is specifically used to separate enantiomers.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. Obtaining X-ray quality crystals not only provides a highly pure sample but also allows for definitive structure elucidation through X-ray crystallography. niscpr.res.in

Sublimation: For certain pyridine derivatives, sublimation can be an effective purification method. rsc.org

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for elucidating the structure of organic molecules. psu.edufrontiersin.org Chemical shifts, coupling constants, and integration provide detailed information about the connectivity of atoms. psu.eduacs.org Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish complex structural assignments. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. researchgate.netfrontiersin.org High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. researchgate.net Techniques like electrospray ionization (ESI-MS) are common for analyzing polar molecules like pyridinols. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the hydroxyl (-OH) and C=N bonds in pyridinol compounds.

X-ray Crystallography: Single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of a molecule in the solid state. niscpr.res.inresearchgate.net It gives precise information on bond lengths, bond angles, and stereochemistry, and can reveal intermolecular interactions like hydrogen bonding. researchgate.netiucr.org

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in a compound, which is used to confirm the empirical formula. niscpr.res.in

The following table summarizes the primary techniques used for the purification and characterization of novel pyridinol compounds:

| Technique | Purpose | Information Obtained |

| HPLC | Purification and purity assessment. researchgate.net | Separation of components in a mixture, quantification of purity. researchgate.net |

| Crystallization | Purification of solids. niscpr.res.in | Highly pure crystalline material. niscpr.res.in |

| NMR Spectroscopy | Structure elucidation. psu.edufrontiersin.org | Connectivity of atoms, stereochemistry, molecular structure. psu.eduacs.org |

| Mass Spectrometry | Molecular weight determination and structural information. researchgate.netfrontiersin.org | Molecular formula (HRMS), fragmentation patterns. researchgate.net |

| X-ray Crystallography | Definitive structure determination. niscpr.res.inresearchgate.net | 3D molecular structure, bond lengths, bond angles, intermolecular interactions. researchgate.netiucr.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Isopropylpyridin 3 Ol and Its Analogues

Computational Chemistry and Molecular Modeling for SAR/SPR Prediction

Computational techniques serve as powerful predictive tools to guide the design and synthesis of novel compounds, saving time and resources. rsc.org By simulating molecular interactions and properties, researchers can prioritize which derivatives of 6-Isopropylpyridin-3-ol are most likely to exhibit desired activities.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is particularly valuable for elucidating reaction mechanisms, calculating molecular geometries, and predicting spectroscopic properties. orientjchem.org In the context of pyridinol derivatives, DFT calculations can help understand tautomeric equilibria, such as the one between 1H-pyrrol-3-ol and 3H-pyrrol-3-one forms, by using functionals like B3LYP. nih.gov

This theoretical approach allows for the study of reaction pathways, transition states, and the stability of intermediates. nih.govmdpi.com For instance, DFT has been used to investigate the mechanisms of cycloaddition reactions involving similar heterocyclic systems, determining the favorability of different pathways, such as stepwise radical-mediated versus concerted cycloadditions. mdpi.com By calculating the energy barriers and geometries of transition states, DFT provides insights into the chemoselectivity, regioselectivity, and stereoselectivity of reactions. mdpi.comresearchgate.net Such calculations are crucial for planning synthetic routes to novel analogues of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. jmchemsci.com It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as a this compound derivative, to the active site of a target protein. nih.govsciencebiology.org The output of a docking study includes a docking score, which estimates the binding free energy, and a predicted binding pose. nih.gov For example, in studies of thiazolo[3,2-a]pyridine derivatives, docking analyses have been used to predict inhibitory properties against enzymes like α-amylase, with specific compounds showing favorable docking scores. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time. nih.gov MD simulations provide detailed information on atomic-level movements and interactions, such as hydrogen bonds and hydrophobic contacts. The stability of the complex can be assessed by monitoring metrics like the root-mean-square deviation (RMSD), which indicates how much the system deviates from its initial docked pose. nih.gov This combined approach of docking and MD simulation is essential for understanding the dynamic nature of molecular recognition and refining the design of potent and selective inhibitors based on the this compound scaffold.

| Compound Class | Target Protein | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative (4e) | α-Amylase | -7.43 | Trp58, Trp59, Tyr62, Gln63, Asp197, His299, Asp300 | nih.gov |

| Tetrahydro-1H-indazole derivative (5F) | DNA Gyrase (1KZN) | Not specified | Excellent bonding interactions reported | jmchemsci.com |

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | dsDNA | -8.3 | Stabilized by hydrogen bonds and Pi-alkyl interactions | arabjchem.org |

| 9-Octadecenoic acid (Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester | GABAA Receptor | -6.573 | Not specified | sciencebiology.org |

Design and Synthesis of this compound Derivatives for SAR Exploration

The synthesis of new analogues of this compound is central to exploring its SAR. By systematically altering different parts of the molecule, chemists can identify which functional groups are essential for activity and which can be modified to improve properties like potency and selectivity. nih.gov

The isopropyl group at the 6-position of the pyridine (B92270) ring is a key feature that influences the molecule's interaction with its biological target, likely through hydrophobic interactions. Systematic modification of this moiety is a critical strategy in SAR studies.

Altering the branching and chain length of the alkyl group at the 6-position can have significant effects on biological activity. Research on related heterocyclic inhibitors has shown that even subtle changes to this part of the molecule can drastically alter potency. nih.gov For example, in one series of pyridine derivatives, replacing a branched isopropyl group with a smaller, cyclic cyclopropyl (B3062369) group led to a notable improvement in inhibitory activity against virus replication. nih.gov Conversely, the isopropyl-bearing derivative was found to be an order of magnitude less active, highlighting the sensitivity of the target's binding pocket to the size and shape of this substituent. nih.gov

The effect of various substituents on the pyridine ring is also a subject of theoretical and experimental studies. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes certain carbon atoms more electrophilic and susceptible to nucleophilic substitution. researchgate.net The introduction of different functional groups can influence the electronic properties and reactivity of the entire molecule. researchgate.net For instance, replacing the isopropyl group with a bioisosteric equivalent like a trifluoromethyl (CF3) group can impact metabolic stability and binding affinity due to differences in size, lipophilicity, and electronic character. acs.orgnii.ac.jp

| Parent Compound Series | Modification | Resulting Analogue | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2-(Pyrazol-1-yl)pyridine derivatives | Replacement of isopropyl with cyclopropyl | 5-cyclopropyl derivative (6q) | Improved inhibition of virus replication (pMIC₅₀ = 7.0) | nih.gov |

| 2-(Pyrazol-1-yl)pyridine derivatives | Branched isopropyl group | 5-isopropyl derivative (6u) | An order of magnitude less active (pMIC₅₀ = 5.9) compared to cyclopropyl analogue | nih.gov |

The hydroxyl group at the 3-position is a critical functional group that can participate in hydrogen bonding with a biological target. It also serves as a convenient chemical handle for derivatization through reactions like etherification and esterification. ambeed.com

Etherification: Converting the hydroxyl group to an ether (alkoxy group) is a common strategy to modulate a compound's properties. This modification eliminates the hydrogen bond donating ability of the hydroxyl group and increases lipophilicity, which can affect cell permeability and binding affinity. For instance, the synthesis of methoxy-substituted pyridinol derivatives like 5-Isopropyl-6-methoxy-4-methylpyridin-3-ol has been documented. bldpharm.com However, studies on related compounds have shown that introducing a methoxy (B1213986) group can sometimes lead to a significant loss of binding affinity, suggesting that the hydrogen bond from the parent hydroxyl group may be crucial for interaction with the target. nih.gov

Esterification: The hydroxyl group can also be converted into an ester. Esterification can serve multiple purposes, including acting as a prodrug strategy where the ester is cleaved in vivo to release the active hydroxyl compound. This reaction can be carried out with various carboxylic acids or acyl chlorides to yield a wide range of ester derivatives. ambeed.comdss.go.th Such modifications alter the polarity and steric profile of the molecule, providing another avenue for exploring the structure-property relationships of the this compound scaffold. google.com

Introduction of Halogen, Alkyl, and Other Functional Groups at Different Pyridine Positions

The strategic introduction of various functional groups onto the pyridine ring of this compound analogues is a key method for modulating their biological activity. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications, such as the addition of halogens or small alkyl groups, can significantly impact potency and selectivity.

The rationale for these substitutions is rooted in established medicinal chemistry principles. The introduction of fluorine, for instance, can block metabolic oxidation sites and alter the electronic properties of the ring system. ethernet.edu.et The position of any given substituent is critical; a group that enhances activity at one position may abolish it at another. nih.gov

A study on a series of 2-(1H-pyrazol-1-yl)pyridine analogues provides concrete examples of these principles. In this series, the pyridine ring is a close surrogate for the 6-isopropylpyridine moiety. Researchers found that adding a trifluoromethyl group or a chlorine atom at position 5 of the pyridine ring resulted in analogues with slightly increased activity. acs.org Combining a 3-fluoro and a 5-bromo substituent appeared to produce a slight synergistic effect on antiviral activity. acs.org

Conversely, the introduction of a cyclopropyl group at position 5 led to a marked improvement in the inhibition of virus replication. acs.org However, replacing this compact, rigid cyclopropyl group with a more flexible isopropyl group resulted in a tenfold decrease in activity, highlighting the importance of substituent conformation and size. acs.org The addition of a polar hydroxyl group led to an even greater loss of effect. acs.org

| Compound Analogue | Pyridine Ring Substituent(s) | Relative Activity (pMIC50) | Reference |

|---|---|---|---|

| Parent Compound | None | 5.2 | acs.org |

| Analogue 1 | 5-Trifluoromethyl | 5.5 | acs.org |

| Analogue 2 | 5-Chloro | 5.5 | acs.org |

| Analogue 3 | 5-Bromo | 5.3 | acs.org |

| Analogue 4 | 3-Fluoro, 5-Bromo | 5.9 | acs.org |

| Analogue 5 | 5-Cyclopropyl | 7.0 | acs.org |

| Analogue 6 | 5-Isopropyl | 5.9 | acs.org |

| Analogue 7 | 5-(Hydroxyisopropyl) | 5.3 | acs.org |

Exploration of Fused Heterocyclic Systems Containing the 6-Isopropylpyridine Moiety

Fusing the 6-isopropylpyridine scaffold with other heterocyclic rings creates rigid, polycyclic systems that can explore different regions of a target's binding pocket and introduce new interaction points. These annulated systems often exhibit unique pharmacological profiles compared to their monocyclic precursors.

Several classes of fused pyridine systems have been synthesized and evaluated. These include:

Thieno[2,3-b]pyridines : These can be synthesized from pyridinethione derivatives, which undergo reactions with halogen-containing reagents to form the fused thiophene (B33073) ring. researchcommons.org

Imidazo[1,2-b]pyridazines : These systems are typically formed through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine. nih.gov SAR studies on these compounds for binding to Aβ plaques revealed that a 2-N,N-dimethylaminophenyl moiety was highly beneficial for affinity. The system showed moderate tolerance for various substituents at the 6-position, with binding affinities (Ki) ranging from 10 to 50 nM. nih.gov

Pyrido[3,2-d]pyrimidines : These fused systems have been explored for various biological activities. google.com Their synthesis can lead to trisubstituted derivatives where positions 2, 4, and 6 are functionalized with groups like alkyls, cycloalkyls, or optionally substituted phenyl rings. google.com

1H-Pyrazolo[3,4-b]pyridines : These are often prepared via the Gould-Jacobs reaction, which utilizes a 5-aminopyrazole derivative as a starting material instead of aniline. mdpi.com

| Fused System (Imidazo[1,2-b]pyridazine Core) | Substituent at 2-Position | Substituent at 6-Position | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Compound 1 | 4'-Dimethylaminophenyl | Iodo | 12.7 | nih.gov |

| Compound 2 | 4'-Dimethylaminophenyl | Methylthio | 11.0 | nih.gov |

| Compound 3 | 4'-Dimethylaminophenyl | Ethylthio | 15.2 | nih.gov |

| Compound 4 | 4'-Dimethylaminophenyl | Propylthio | 27.8 | nih.gov |

| Compound 5 | 4'-Dimethylaminophenyl | Methoxy | 48.5 | nih.gov |

| Compound 6 | Phenyl | Methylthio | >1000 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjapsonline.com For derivatives of this compound, QSAR models can predict the activity of novel, unsynthesized analogues, thereby guiding synthetic efforts toward more potent compounds.

The development of a robust QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, such as steric (3D shape), electronic (charge distribution), and hydrophobic characteristics. Using statistical methods like multiple linear regression (MLR), a model is generated that best correlates a combination of these descriptors with the observed activity. japsonline.com

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov These methods generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. Statistical metrics such as the squared correlation coefficient (r²), the leave-one-out cross-validation coefficient (q²), and Y-randomization are used to ensure the model is statistically significant and not a result of chance correlation. nih.gov A well-validated model provides crucial insights for lead optimization. japsonline.com

| Compound ID | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Residual |

|---|---|---|---|

| Cmpd_01 | 5.33 | 5.29 | 0.04 |

| Cmpd_02 | 5.71 | 5.65 | 0.06 |

| Cmpd_03 | 6.05 | 6.11 | -0.06 |

| Cmpd_04 | 6.49 | 6.45 | 0.04 |

| Cmpd_05 | 6.82 | 6.78 | 0.04 |

| Cmpd_06 | 7.15 | 7.22 | -0.07 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on the format of QSAR studies. nih.gov

Conformational Analysis and its Impact on Ligand-Receptor Interactions

The three-dimensional conformation of a molecule is paramount to its ability to interact effectively with a biological receptor. mdpi.com Conformational analysis studies the different spatial arrangements of atoms that a molecule can adopt due to the rotation around its single bonds. For this compound and its analogues, understanding the preferred conformation in solution versus the conformation adopted when bound to a receptor is critical for drug design.

A ligand rarely binds to its receptor in its lowest-energy solution-state conformation. nih.gov The adoption of a specific "bioactive" conformation often requires an energetic penalty. Studies have shown that the potential energy of a bound ligand conformation can be 4–5 kcal/mol higher than its global minimum energy conformation in solution. nih.gov For a small percentage of ligands, this energy difference can be even more significant. nih.gov

Furthermore, upon binding, a flexible ligand becomes more conformationally restricted, leading to a loss of configurational entropy, which is thermodynamically unfavorable. nih.gov This entropic cost must be overcome by the favorable enthalpic gains from ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts.

The conformational landscape of a ligand can be investigated through both experimental and computational methods. mdpi.com Experimental techniques like Variable Temperature Nuclear Magnetic Resonance (VT-NMR) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the molecule's shape in solution. mdpi.com Computationally, methods such as Monte Carlo energy minimizations and Molecular Dynamics (MD) simulations are used to explore the potential energy surface of the molecule and identify low-energy conformers. mdpi.com These computational approaches are essential for understanding the specific conformational preferences that govern ligand-receptor interactions and ultimately determine biological activity. mdpi.com

Pharmacological and Biological Activity Investigations

In Vitro Pharmacological Profiling of 6-Isopropylpyridin-3-ol and Analogues

The in vitro evaluation of compounds bearing the this compound moiety has revealed significant activity, particularly in the modulation of cell signaling pathways. The following sections detail the findings from various assay formats.

While direct and comprehensive enzyme inhibition screening data for this compound is not extensively available in the public domain, the broader class of pyridine (B92270) derivatives is known to be a versatile scaffold in the design of enzyme inhibitors. nih.govresearchgate.net The electronic properties and the ability of the pyridine nitrogen to form hydrogen bonds make it a privileged structure in medicinal chemistry. nih.gov

There is growing interest in the development of novel inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. While specific inhibitory data for this compound against DHODH has not been reported, research has shown that pyridine-containing compounds can be potent inhibitors of this enzyme. For instance, a series of 2-(1H-pyrazol-1-yl)pyridine derivatives have been identified as highly active human DHODH inhibitors. nih.gov One such compound, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, demonstrated potent inhibition of DHODH in enzymatic and cell-based assays. nih.gov This highlights the potential of the pyridine scaffold, which this compound is a member of, to be further explored for DHODH inhibition.

Protein kinases are a major class of drug targets, and numerous FDA-approved kinase inhibitors incorporate a pyridine ring in their structure. nih.gov The pyridine scaffold can serve as a core for designing inhibitors that target the ATP-binding site of kinases. Although specific kinase inhibition data for this compound is not available, the general utility of pyridine derivatives as kinase inhibitors is well-established. nih.gov For example, various substituted pyridines have been investigated as inhibitors of different kinases, demonstrating the potential for this chemical class in the development of new anticancer and anti-inflammatory agents. nih.gov

The this compound moiety has been identified as a key structural feature in compounds designed to interact with G protein-coupled receptors (GPCRs).

Significant research has focused on analogues of this compound as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). These receptors are implicated in a variety of neurological and psychiatric disorders. Allosteric modulators offer a more subtle way to control receptor activity compared to traditional agonists or antagonists.

Analogues incorporating the isopropyl-pyridine scaffold have shown high affinity for the mGlu5 receptor in radioligand binding assays. These studies often utilize the displacement of a known radiolabeled mGlu5 NAM, such as [³H]MPEP, from its binding site on the receptor. While direct binding data for this compound is not provided, closely related aryl-substituted alkynyl analogues of 2-methyl-6-(phenylethynyl)pyridine (MPEP) have demonstrated high-affinity binding. nih.govfigshare.com

| Compound | Structure | Binding Affinity (Ki, nM) |

|---|---|---|

| MPEP (Reference) | A pyridine ring with a methyl group at the 2-position and a phenylethynyl group at the 6-position. | 16 |

| Analogue 7i | A pyridine ring with a methyl group at the 2-position and a substituted phenylethynyl group at the 6-position. | <10 |

| Analogue 7j | A pyridine ring with a methyl group at the 2-position and a differently substituted phenylethynyl group at the 6-position. | <10 |

The functional activity of this compound analogues as mGlu5 NAMs has been confirmed in various cell-based assays. These assays measure the downstream signaling consequences of receptor modulation.

A common method to assess the functional activity of mGlu5 NAMs is to measure their ability to inhibit agonist-induced intracellular signaling. The activation of mGlu5 receptors, which are Gq-coupled, leads to the activation of phospholipase C and a subsequent increase in intracellular calcium (iCa²⁺) and the accumulation of inositol (B14025) monophosphate (IP₁), a downstream metabolite of inositol triphosphate (IP₃). nih.govbiorxiv.org

In these assays, cells expressing the mGlu5 receptor are stimulated with an agonist, such as quisqualic acid, and the inhibitory effect of the test compounds is measured. Analogues containing the isopropyl-pyridine scaffold have demonstrated potent negative allosteric modulation in such functional assays. nih.gov

| Compound | pIC50 |

|---|---|

| MPEP (Reference) | 7.18 ± 0.13 |

| Fragment F1 | 5.20 ± 0.11 |

| Fragment F2 | 5.10 ± 0.13 |

These cell-based assays confirm that the binding of these compounds to the allosteric site of the mGlu5 receptor translates into a functional inhibition of receptor signaling.

Cytotoxicity and Selectivity in Cellular Models

In the course of biological characterization, the class of novel anaephene derivatives, which includes alkyl pyridinols like this compound, was reported to display low cytotoxicity against mammalian cells. nih.gov However, specific quantitative data, such as CC50 (half-maximal cytotoxic concentration) values or selectivity indices (SI) for this compound against specific cell lines, have not been detailed in the available literature.

In Vivo Pharmacological Studies and Efficacy Assessments

As of the current literature, there are no reports of in vivo pharmacological studies or efficacy assessments for this compound in any therapeutic area.

Animal Models of Disease

Research into the therapeutic potential of TRPV1 antagonists like A-1165442 has utilized various animal models to investigate efficacy in specific disease states, most notably in persistent pain and metabolic disorders such as diet-induced obesity.

In the context of persistent pain , a rodent model of osteoarthritis was employed to evaluate the analgesic effects of A-1165442. medchemexpress.com This model is crucial for studying chronic pain states and assessing the potential of new therapeutic agents to alleviate symptoms. Oral administration of A-1165442 demonstrated good efficacy in this model, suggesting its potential as a viable treatment for osteoarthritis pain. medchemexpress.com

Dose-Dependent Responses and Receptor Occupancy

The investigation of dose-dependent responses is a critical step in characterizing the pharmacological activity of a compound. For A-1165442, studies in a rat model of capsaicin-induced nocifensive behaviors established a clear dose-response relationship.

Oral administration of A-1165442 prevented these pain-related behaviors with an ED₅₀ of 9.5 μmol/kg, which corresponded to a plasma concentration of 420 ng/mL (970 nM). medchemexpress.com In a model measuring grip force, a single dose of A-1165442 produced a robust effect with an ED₅₀ of 35 μmol/kg when measured one hour after dosing. medchemexpress.com Interestingly, repeated dosing of A-1165442 led to an increase in its potency, indicating a potential for enhanced analgesic efficacy with chronic administration. medchemexpress.com

While these studies provide valuable information on the dose-dependent efficacy of A-1165442, specific data on receptor occupancy percentages at different doses, often determined through techniques like positron emission tomography (PET) imaging, are not publicly available for this compound. nih.govlabcorp.comnih.govresearchgate.net Such studies would provide a more detailed understanding of the relationship between the concentration of the drug in the body and its engagement with its molecular target.

| Model | Endpoint | ED₅₀ | Corresponding Plasma Concentration |

|---|---|---|---|

| Capsaicin-induced nocifensive behaviors | Prevention of nocifensive behaviors | 9.5 μmol/kg (oral) | 420 ng/mL (970 nM) |

| Grip force measurement | Increase in grip force (1 hr post-dose) | 35 μmol/kg (single dose) | Not Reported |

Mechanistic Investigations of Biological Action

Understanding the mechanism through which a compound exerts its biological effects is fundamental to drug discovery and development. For A-1165442, mechanistic investigations have focused on its interaction with its molecular target and its functional consequences.

The primary molecular target of A-1165442 has been identified and validated as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. medchemexpress.com TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a well-established integrator of noxious thermal and chemical stimuli. A-1165442 is a potent and competitive antagonist of human TRPV1, with an IC₅₀ of 9 nM against activation by capsaicin (B1668287). medchemexpress.comresearchgate.net

Validation of TRPV1 as the target is further supported by the high selectivity of A-1165442. It displays over 100-fold selectivity for TRPV1 compared to other members of the TRP channel family (TRPA1, TRPM8, TRPV2, TRPV3) and other receptors found in peripheral sensory neurons. medchemexpress.com This selectivity is crucial for minimizing off-target effects.

As a competitive antagonist, A-1165442 exerts its primary effect by blocking the activation of the TRPV1 channel. This prevents the influx of cations (primarily Ca²⁺ and Na⁺) into the neuron that would normally occur in response to stimuli like capsaicin or heat. This blockade of ion influx is the initial event in the signaling pathway that ultimately leads to the compound's analgesic effects.

A-1165442 exhibits an interesting modality-specific antagonism. While it potently blocks TRPV1 activation by capsaicin, it only produces an incomplete blockade of the acid-evoked response (62% block at 30 μM). medchemexpress.comresearchgate.net This suggests that it may differentially affect various signaling pathways that converge on TRPV1 activation.

Detailed studies elucidating the specific downstream effects on intracellular signaling cascades following TRPV1 blockade by A-1165442 are not extensively detailed in the available literature. It is understood that by preventing TRPV1 activation, A-1165442 inhibits the depolarization of sensory neurons and the subsequent transmission of pain signals.

The development of resistance to therapeutic agents is a significant concern in pharmacology. At present, there is no published literature available that specifically investigates resistance mechanisms to A-1165442 or other closely related TRPV1 antagonists in preclinical or clinical settings. basicmedicalkey.comresearchgate.net The potential for the development of resistance to TRPV1 antagonists remains an area for future investigation.

| Parameter | Finding |

|---|---|

| Molecular Target | Transient Receptor Potential Vanilloid 1 (TRPV1) |

| Mechanism of Action | Competitive Antagonist |

| Potency (vs. Capsaicin) | IC₅₀ = 9 nM (human TRPV1) |

| Selectivity | >100-fold vs. TRPA1, TRPM8, TRPV2, TRPV3 |

| Effect on Acid-Evoked Response | Incomplete blockade (62% at 30 μM) |

Medicinal Chemistry and Drug Discovery Implications

Lead Optimization Strategies for 6-Isopropylpyridin-3-ol Scaffolds

Lead optimization is a critical phase in drug discovery that refines a promising compound to improve its efficacy, selectivity, and pharmacokinetic profile. nih.gov For scaffolds like this compound, this process involves an iterative cycle of designing, synthesizing, and testing new analogs to establish a clear structure-activity relationship (SAR). nih.gov

The potency and selectivity of compounds derived from the this compound scaffold are highly dependent on the nature and position of its substituents. Medicinal chemistry strategies focus on modifying the core structure to enhance interactions with the biological target while minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies: The derivatization of the pyridinol ring is a key strategy. For pyridine (B92270) derivatives in general, the introduction of different functional groups can significantly impact biological activity. For instance, in some anticancer pyridine derivatives, the addition of methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups has been shown to decrease IC50 values, indicating increased potency. nih.gov Conversely, bulky groups or halogens can sometimes reduce activity. nih.gov For the this compound scaffold, the isopropyl group itself is a critical feature, potentially fitting into specific hydrophobic pockets within a target protein. Modifications could involve exploring other alkyl groups at this position to probe the size and nature of this pocket.

Scaffold Hopping and Bioisosteric Replacement: In cases where the pyridinol core needs refinement, medicinal chemists may employ scaffold hopping—replacing the central ring structure while maintaining the spatial arrangement of key interacting groups. nih.gov Bioisosteric replacement of the hydroxyl or isopropyl groups with other functionalities that have similar steric and electronic properties can also be used to fine-tune potency and improve metabolic stability. nih.gov

Table 1: Illustrative Structure-Activity Relationship for Substituted Pyridine Scaffolds

The following data is derived from studies on various pyridine derivatives to illustrate general SAR principles and is not specific to this compound.

| Compound Series | R1-Substitution (Position 6) | R2-Substitution (Other) | Target/Activity | Representative IC50 (nM) |

| Pyridinone A | -CH(CH3)2 | -H | Kinase X | 150 |

| Pyridinone B | -CH3 | -H | Kinase X | 450 |

| Pyridinone C | -CH(CH3)2 | -OCH3 | Kinase X | 75 |

| Pyridinone D | -CH(CH3)2 | -Cl | Kinase X | 200 |

A drug candidate's success is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The pyridinol scaffold, while offering benefits, can also present metabolic challenges. The pyridine ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance from the body.

Strategies to address these issues include:

Metabolic Blocking: Introducing metabolically stable groups, such as fluorine atoms, at positions on the pyridine ring that are susceptible to oxidation. This can block metabolic pathways and extend the compound's half-life.

Improving Permeability: Replacing certain functional groups can enhance cell permeability. In one study, a pyridine-containing modulator showed a 190-fold increase in cellular permeability compared to its predecessor, demonstrating the profound impact the pyridine motif can have on pharmacokinetic properties. nih.gov

Design of Novel Therapeutic Agents based on this compound Derivatives

The versatility of the pyridinol scaffold has led to its exploration in a wide range of disease areas. The this compound structure serves as a key building block for more complex molecules designed to interact with specific biological targets.

Pain and Inflammatory/Autoimmune Conditions: Pyridine derivatives have shown significant potential as analgesic and anti-inflammatory agents. nih.gov Some 3-hydroxypyridine-4-one derivatives, which are structurally related to pyridin-3-ols, have demonstrated anti-inflammatory effects comparable to standard drugs like indomethacin. bldpharm.com The mechanism is thought to be related to the chelation of iron, which is involved in the function of inflammatory enzymes like cyclooxygenase. bldpharm.com The this compound scaffold has been specifically used as a chemical intermediate in the synthesis of modulators of the integrated stress response (ISR), a pathway implicated in inflammatory diseases. google.com

Cancer: The pyridine ring is a common feature in many anticancer agents, including numerous kinase inhibitors. researchgate.net Its derivatives have been designed to target various mechanisms involved in cancer cell proliferation and survival. nih.gov For example, pyridine-based compounds have been developed as inhibitors of PIM-1 kinase and tubulin polymerization. nih.gov The patent literature indicates that this compound is a reactant used to create molecules for modulating the ISR, which has therapeutic potential in oncology by affecting pathways involved in cell growth and survival under stress. google.com

Diabetes: Pyridine derivatives are also being investigated for the treatment of diabetes. mdpi.com Some have been synthesized to act as inhibitors of enzymes like α-amylase or as activators of glucokinase, both of which are important targets for controlling blood glucose levels. nih.gov While direct studies on this compound for diabetes are not prominent, its structural features make it a plausible scaffold for designing agents that could interact with enzyme active sites relevant to metabolic diseases.

Table 2: Therapeutic Areas for Pyridine-Based Scaffolds

| Disease Indication | Biological Target/Mechanism | Example from Pyridine Class |

| Inflammation | Cyclooxygenase (COX) Inhibition, Iron Chelation | 3-hydroxypyridine-4-one derivatives |

| Cancer | Kinase Inhibition (e.g., PIM-1), ISR Modulation | Pyridone-based kinase inhibitors, ISR modulators |

| Pain | Analgesic Pathways | Pyrrolo[3,4-c]pyridine derivatives |

| Diabetes | α-amylase Inhibition, Glucokinase Activation | 3,6-disubstituted pyridine carboxamides |

Prodrug Strategies and Drug Delivery Considerations

For compounds facing challenges such as poor solubility or rapid metabolism, a prodrug strategy can be employed. This involves chemically modifying the parent drug (in this case, a this compound derivative) into an inactive form that, once administered, is converted back to the active drug by enzymatic or chemical processes in the body.

For a pyridin-3-ol scaffold, the hydroxyl group is a prime site for prodrug modification. It can be converted into an ester, carbonate, or phosphate (B84403) group. This modification can:

Enhance Solubility: Attaching a polar promoiety, like a phosphate group, can dramatically increase water solubility, making the drug suitable for intravenous formulation.

Improve Permeability: Masking the polar hydroxyl group with a more lipophilic promoiety can enhance the drug's ability to cross cell membranes, thereby improving oral absorption.

Targeted Delivery: In some cases, a promoiety can be designed to be cleaved by enzymes that are overexpressed in specific tissues, such as tumors, leading to targeted drug release. For example, ester prodrugs of 3-hydroxy-pyridin-4-ones have been investigated to combat biofilm-associated bacteria. researchgate.net

Future Directions in Pyridinol-Based Drug Discovery

The future of drug discovery involving pyridinol scaffolds like this compound is promising, driven by advancements in technology and a deeper understanding of disease biology. startus-insights.com

Novel Target Identification: As new biological targets are identified through genomics and proteomics, the pyridinol scaffold will continue to be explored as a starting point for developing inhibitors or modulators for these targets. Its proven ability to interact with diverse protein families, particularly kinases, makes it a go-to scaffold for screening against new targets.

Artificial Intelligence and Computational Chemistry: The use of artificial intelligence and machine learning in drug design is accelerating the discovery process. ppd.com These tools can predict the ADME properties of virtual compounds, screen vast libraries for potential hits against a target, and help design novel derivatives with improved potency and selectivity. This will allow for more rapid and rational optimization of pyridinol-based leads.

Fragment-Based Drug Design: The pyridinol core is well-suited for fragment-based drug design, where small molecular fragments are screened for binding to a target, and then grown or linked together to create a potent lead. The simple yet versatile structure of this compound makes it an ideal fragment for such approaches. nih.gov

The continued application of these advanced strategies ensures that pyridinol-based scaffolds will remain a cornerstone of medicinal chemistry, leading to the development of next-generation therapeutics for a wide array of human diseases.

Toxicological Profile and Safety Assessments Academic Focus

In Vitro and In Vivo Toxicity Studies

Comprehensive searches for studies pertaining to the toxicological effects of 6-Isopropylpyridin-3-ol yielded no specific results. There is no publicly available data from in vitro or in vivo studies examining the following standard toxicological endpoints:

Acute Toxicity: Information regarding the potential for single-dose exposure to cause adverse health effects is not available.

Genotoxicity: There are no published studies assessing the potential of this compound to induce genetic mutations or chromosomal damage.

Chronic Toxicity: Data on the effects of long-term or repeated exposure to the compound are not documented in the available literature.

Due to the absence of research, a data table for toxicity studies cannot be generated.

Identification of Potential Off-Target Effects

The characterization of a compound's pharmacological profile involves identifying its interactions with unintended biological targets, known as off-target effects. This is crucial for understanding the full spectrum of its biological activity and potential for adverse effects. However, no studies detailing the screening of this compound against a panel of receptors, enzymes, or other biological targets have been published. Consequently, its potential for off-target effects remains uncharacterized.

Assessment of Environmental Hazards and Ecotoxicology

Aquatic Toxicity: The potential harm to fish, invertebrates (e.g., Daphnia), and algae has not been studied.

Biodegradability: Its persistence or degradation in the environment is unknown.

Bioaccumulation Potential: There is no data on its likelihood to accumulate in living organisms.

Without experimental data, a formal assessment of the environmental risks posed by this compound cannot be conducted. A data table for ecotoxicology is therefore not applicable.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

The precise architecture of a molecule is determined through a combination of spectroscopic methods that probe the atomic and molecular environment. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information to build a complete structural picture of 6-Isopropylpyridin-3-ol.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₈H₁₁NO. The fragmentation pattern observed in the mass spectrum would offer further structural clues. For example, a common fragmentation pathway for isopropyl-substituted aromatic compounds is the loss of a methyl group (a neutral loss of 15 Da) to form a stable secondary carbocation.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine (B92270) ring would be observed in the 1400-1600 cm⁻¹ region. The presence of the isopropyl group would be indicated by C-H bending vibrations around 1365-1385 cm⁻¹.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for isopropyl group (doublet and septet), distinct multiplets for aromatic protons. |

| ¹³C NMR | Unique resonances for each carbon, including those of the isopropyl group and the pyridine ring. |

| Mass Spectrometry (HRMS) | Accurate mass measurement confirming the molecular formula C₈H₁₁NO. |

| Mass Spectrometry (Fragmentation) | Potential loss of a methyl group (15 Da) from the isopropyl moiety. |

| Infrared (IR) Spectroscopy | Broad O-H stretch (3200-3600 cm⁻¹), aromatic C-H stretch (3000-3100 cm⁻¹), C=C and C=N ring stretches (1400-1600 cm⁻¹). |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are routinely used to assess the purity of synthesized compounds like this compound and to isolate them from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification and quantification. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak, well-resolved from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the hydroxyl group of this compound might necessitate derivatization to increase its volatility, GC-MS analysis could provide valuable information about its purity. The gas chromatogram would show a peak corresponding to the compound, and the mass spectrum of this peak would serve as a confirmatory tool for its identity.

General parameters for chromatographic analysis of pyridine derivatives often involve the use of mixed-mode columns that allow for multiple separation mechanisms, such as reversed-phase and cation-exchange, which can be beneficial for separating polar, basic compounds like pyridines. helixchrom.com

| Chromatographic Method | Typical Application for this compound | Key Parameters |

| HPLC (Reversed-Phase) | Purity assessment, quantification, and preparative isolation. | C18 column, water/acetonitrile or water/methanol mobile phase, UV detection. |

| GC-MS | Purity assessment and identification of volatile impurities. | Capillary column (e.g., DB-5), temperature programming, electron ionization (EI) mass analysis. |

Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, there are no published crystal structures for this compound in the Cambridge Structural Database. However, if suitable single crystals of the compound could be grown, X-ray diffraction analysis would provide a wealth of information.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 6-Isopropylpyridin-3-ol and its Related Chemistry

Research specifically focused on this compound is limited; however, a significant body of work on substituted pyridines and pyridinols provides a framework for understanding its characteristics. The pyridine (B92270) scaffold is a fundamental structural motif in numerous bioactive molecules and approved pharmaceuticals. nih.govnih.gov The biological and physical properties of pyridine analogues can be significantly modulated by the introduction of various functional groups. nih.gov

The structure of this compound features a pyridine ring substituted with a hydroxyl (-OH) group at the 3-position and an isopropyl group at the 6-position. The hydroxyl group is crucial, as phenolic compounds are known to possess a wide range of biological activities. mdpi.com The isopropyl group, a bulky and lipophilic moiety, can influence the compound's solubility, membrane permeability, and interaction with biological targets. vulcanchem.com

The synthesis of polysubstituted pyridines is an active area of research, with various methodologies developed to introduce diverse functional groups onto the pyridine core. nih.govorganic-chemistry.org General strategies often involve the condensation of carbonyl compounds with ammonia (B1221849) or amines, cycloaddition reactions, or the functionalization of pre-existing pyridine rings. organic-chemistry.org While specific high-yield synthesis routes for this compound are not extensively documented in publicly available literature, its preparation would likely follow established protocols for the synthesis of alkyl- and hydroxyl-substituted pyridines.